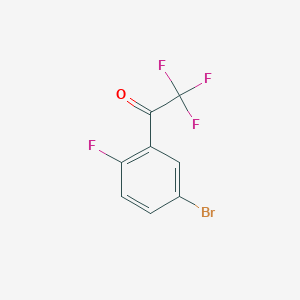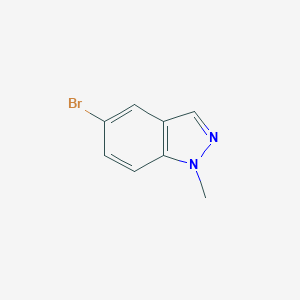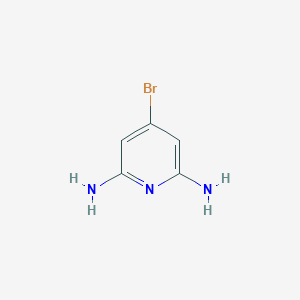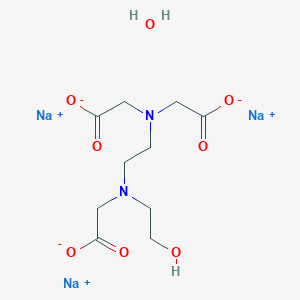
Éter de propilínico tert-butílico
Descripción general
Descripción
Tert-butyl propargyl ether is an organic compound with the molecular formula C7H12O. It is a clear, light yellow liquid that is used in various chemical reactions and industrial applications. The compound consists of a tert-butyl group attached to a propargyl ether moiety, making it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Tert-butyl propargyl ether is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Tert-butyl propargyl ether is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
Target of Action
Tert-butyl propargyl ether is primarily used as a protecting group in organic synthesis . The primary targets of this compound are functional groups in organic molecules that need to be protected during a chemical reaction .
Mode of Action
The mode of action of tert-butyl propargyl ether involves the protection of sensitive functional groups in organic molecules during chemical reactions . It forms a bond with the functional group, thereby protecting it from reacting with other substances in the reaction mixture . This protection is temporary and can be removed (deprotected) after the desired reactions have taken place .
Biochemical Pathways
The biochemical pathways affected by tert-butyl propargyl ether are those involved in the synthesis of complex organic molecules . By protecting sensitive functional groups, it allows for more selective reactions to occur, thereby facilitating the synthesis of complex molecules .
Pharmacokinetics
Like other ethers, it is likely to have low solubility in water and high solubility in organic solvents .
Result of Action
The result of the action of tert-butyl propargyl ether is the successful synthesis of complex organic molecules with high selectivity .
Action Environment
The action of tert-butyl propargyl ether is influenced by various environmental factors. For instance, the efficiency of its protective action can be affected by the pH and temperature of the reaction environment . Moreover, it is flammable and can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care in a controlled environment.
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the ether and the biomolecules it interacts with .
Cellular Effects
Ethers can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ethers can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of Tert-butyl propargyl ether vary with different dosages in animal models .
Metabolic Pathways
Ethers can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Ethers can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl propargyl ether can be synthesized through several methods. One common method involves the reaction of propargyl bromide with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like diethyl ether at room temperature, yielding tert-butyl propargyl ether as the product .
Industrial Production Methods
In industrial settings, tert-butyl propargyl ether can be produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl propargyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: Tert-butyl propargyl ether can undergo nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers and other organic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl methyl ether
- Tert-butyl ethyl ether
- Propargyl alcohol
- Propargyl bromide
Uniqueness
Tert-butyl propargyl ether is unique due to the presence of both the tert-butyl and propargyl groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, tert-butyl propargyl ether offers a balance of steric hindrance and electronic properties, allowing for selective reactions and high yields .
Propiedades
IUPAC Name |
2-methyl-2-prop-2-ynoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-6-8-7(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGSPXPODKLGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428294 | |
| Record name | 3-tert-Butoxyprop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16314-18-4 | |
| Record name | 3-tert-Butoxyprop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl propargyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B109458.png)








